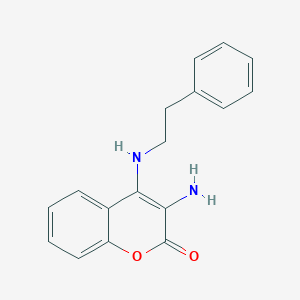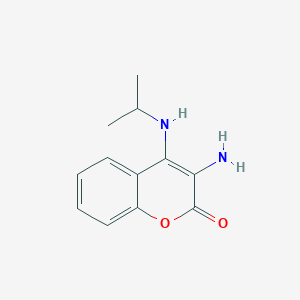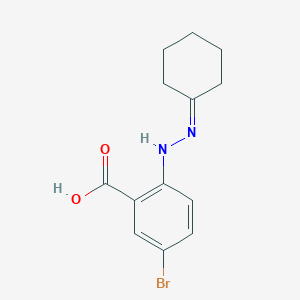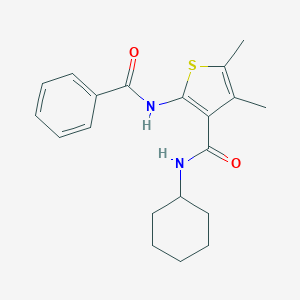
2-benzamido-N-cyclohexyl-4,5-dimethylthiophene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Benzoylamino)-N-cyclohexyl-4,5-dimethyl-3-thiophenecarboxamide is a complex organic compound that belongs to the class of thiophene derivatives Thiophenes are sulfur-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-benzamido-N-cyclohexyl-4,5-dimethylthiophene-3-carboxamide typically involves multiple steps, starting from readily available precursors One common method includes the acylation of 4,5-dimethylthiophene-3-carboxylic acid with benzoyl chloride in the presence of a base such as pyridine
Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it into alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Benzoylamino)-N-cyclohexyl-4,5-dimethyl-3-thiophenecarboxamide has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of advanced materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2-benzamido-N-cyclohexyl-4,5-dimethylthiophene-3-carboxamide involves its interaction with specific molecular targets. The thiophene ring can engage in π-π stacking interactions with aromatic residues in proteins, while the amide and benzoylamino groups can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
2-Benzoylamino-5-hetaryl-1,3,4-oxadiazoles: Known for their antioxidant activity.
N-(5-(7-methyl-5-oxo-2-(phenylamino)-4,5-dihydropyrazolo[1,5-a]pyrimidin-3-yl)-1,3,4-oxadiazol-2-yl)benzamide: Exhibits high protection against DNA damage.
Uniqueness: 2-(Benzoylamino)-N-cyclohexyl-4,5-dimethyl-3-thiophenecarboxamide stands out due to its unique combination of a thiophene ring with benzoylamino and cyclohexyl groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
301212-20-4 |
|---|---|
Molekularformel |
C20H24N2O2S |
Molekulargewicht |
356.5g/mol |
IUPAC-Name |
2-benzamido-N-cyclohexyl-4,5-dimethylthiophene-3-carboxamide |
InChI |
InChI=1S/C20H24N2O2S/c1-13-14(2)25-20(22-18(23)15-9-5-3-6-10-15)17(13)19(24)21-16-11-7-4-8-12-16/h3,5-6,9-10,16H,4,7-8,11-12H2,1-2H3,(H,21,24)(H,22,23) |
InChI-Schlüssel |
YCQJYQCJFVAFRC-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=C1C(=O)NC2CCCCC2)NC(=O)C3=CC=CC=C3)C |
Kanonische SMILES |
CC1=C(SC(=C1C(=O)NC2CCCCC2)NC(=O)C3=CC=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


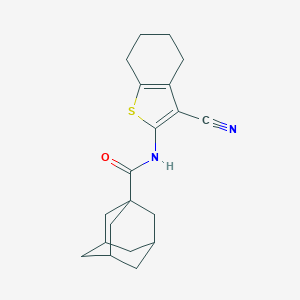
![ethyl 2-[(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B421121.png)
![2-(4-morpholinyl)-N-[3-(trifluoromethyl)phenyl]nicotinamide](/img/structure/B421123.png)

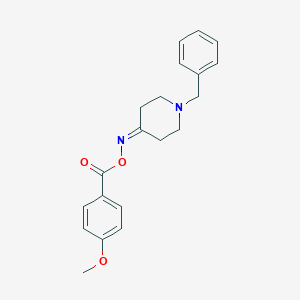
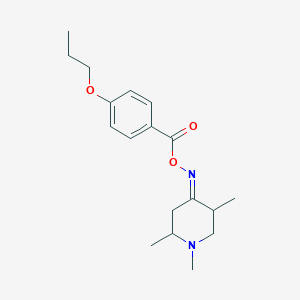
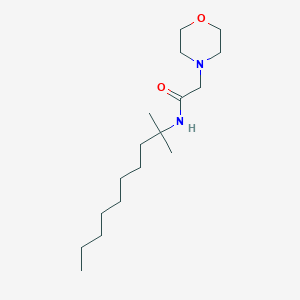
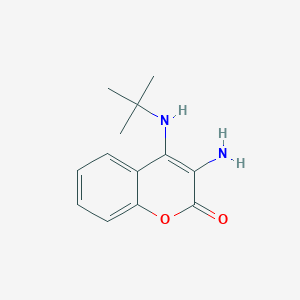
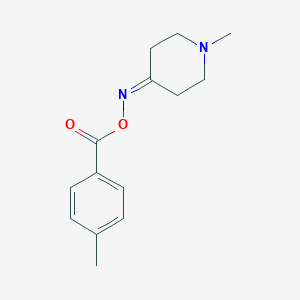
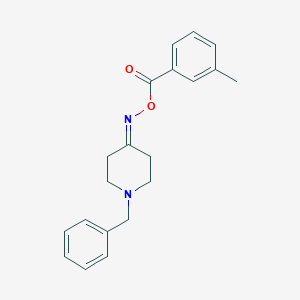
![3-{[1-(hydroxymethyl)propyl]amino}-2-nitro-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B421139.png)
